molecular formula C6H12N4O2 B3014757 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine CAS No. 797806-50-9

4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine

Cat. No.: B3014757
CAS No.: 797806-50-9
M. Wt: 172.188
InChI Key: FFACUWHDVNEBLH-UHFFFAOYSA-N
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Description

4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine is a useful research compound. Its molecular formula is C6H12N4O2 and its molecular weight is 172.188. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Energetic Materials

4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine and its derivatives have been explored for their potential as insensitive energetic materials. For instance, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a structurally related compound, have been synthesized and characterized, displaying moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT (Yu et al., 2017).

Development of Novel Heterocycles

The compound and its analogs have been utilized in the synthesis of new heterocycles, enhancing the diversity of chemical structures available for various applications. For instance, the synthesis of novel heterocycles such as 4-(thiazol-4-yl)furazan-3-ylamine and 4-(pyrimidin-4-yl)furazan-3-ylamine has been reported, highlighting the compound's role in expanding the range of available heterocyclic compounds (Beaudegnies & Wendeborn, 2003).

Contributions to Energetic Compounds Synthesis

Research also focuses on the synthesis of energetic compounds containing specific moieties like (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy. These compounds have been evaluated for potential applications in solid composite propellants, with some formulations outperforming traditional materials like CL-20 in terms of specific impulse (Gulyaev et al., 2021).

Potential in Pharmaceutical Applications

While this area of application is less directly related to this compound, derivatives of furazans have been investigated for their pharmaceutical potential. For example, 4-Methyl-3-(arylsulfonyl)furoxans have been synthesized and studied as potent inhibitors of platelet aggregation, indicating the diverse potential applications of furazan derivatives in medicine (Calvino et al., 1992).

Properties

IUPAC Name

4-(2-amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c1-6(2,8)3-11-5-4(7)9-12-10-5/h3,8H2,1-2H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFACUWHDVNEBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=NON=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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